An In-depth Technical Guide to the Chemical Properties of 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid
An In-depth Technical Guide to the Chemical Properties of 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 3-(4-(chlorosulfonyl)phenyl)propanoic acid. This bifunctional molecule serves as a critical building block in medicinal chemistry and materials science, offering a versatile scaffold for the development of novel compounds.
Core Chemical and Physical Properties
3-(4-(Chlorosulfonyl)phenyl)propanoic acid is a white to yellow-green crystalline powder. Its structure incorporates a phenylpropanoic acid moiety and a highly reactive chlorosulfonyl group, making it a valuable intermediate for diverse synthetic applications.
Quantitative Data Summary
The key physicochemical properties of 3-(4-(chlorosulfonyl)phenyl)propanoic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 3-(4-chlorosulfonylphenyl)propanoic acid | [1] |
| CAS Number | 63545-54-0 | [2][3] |
| Molecular Formula | C₉H₉ClO₄S | [1][2] |
| Molecular Weight | 248.68 g/mol | [1][2] |
| Monoisotopic Mass | 247.9910076 Da | [1][4] |
| Physical Form | White to yellow-green powder or crystals | |
| Purity | ≥90% | |
| Storage Temperature | 2-8°C, under inert atmosphere | [5] |
| InChI Key | INJMPXHPNFJMLG-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The primary and most established method for synthesizing 3-(4-(chlorosulfonyl)phenyl)propanoic acid is through the electrophilic aromatic substitution reaction of 3-phenylpropanoic acid.[6]
Synthesis via Chlorosulfonation of 3-Phenylpropanoic Acid
Principle: This reaction involves the treatment of 3-phenylpropanoic acid with a chlorosulfonating agent, typically chlorosulfonic acid (ClSO₃H). The propanoic acid substituent on the benzene ring is an ortho, para-director.[6] Due to steric hindrance from the side chain, the substitution occurs predominantly at the para position.
Detailed Methodology:
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Reaction Setup: In a fume hood, a multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize the HCl gas byproduct) is charged with 3-phenylpropanoic acid.
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Reagent Addition: An excess of chlorosulfonic acid is added dropwise to the stirred starting material. The reaction is typically performed at a controlled, low temperature (e.g., 0-5°C) to manage the exothermic nature of the reaction and minimize side product formation.[6]
-
Reaction Monitoring: The reaction mixture is stirred vigorously. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice. This precipitates the crude product, 3-(4-(chlorosulfonyl)phenyl)propanoic acid, which can then be collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water to remove any remaining acid. Further purification can be achieved by recrystallization from an appropriate solvent system.
Caption: Synthesis workflow for 3-(4-(Chlorosulfonyl)phenyl)propanoic acid.
Chemical Reactivity and Applications
The synthetic utility of 3-(4-(chlorosulfonyl)phenyl)propanoic acid stems from its two distinct functional groups: the highly electrophilic chlorosulfonyl group and the versatile carboxylic acid group.[6] This dual reactivity allows for sequential or simultaneous modifications, making it an ideal scaffold in chemical synthesis.[6]
Reactivity of the Chlorosulfonyl Group
The sulfur atom in the chlorosulfonyl group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[6] This makes it susceptible to nucleophilic attack, primarily by amines and alcohols.
-
Reaction with Amines: It readily reacts with primary and secondary amines to form stable sulfonamide derivatives. This is a cornerstone reaction in the synthesis of sulfa drugs and other biologically active molecules.
-
Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety offers another site for chemical modification.[6] It can undergo a variety of classical transformations:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amidation: Coupling with amines, often using activating agents, to produce amides.
This bifunctionality is particularly valuable in drug discovery for creating libraries of compounds for high-throughput screening.[6]
Caption: Reactivity pathways of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid.
Spectral Data Analysis
While specific spectra are proprietary to suppliers, the structural features of the molecule allow for the prediction of its characteristic spectral data.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically in the 7-8 ppm region), the two methylene groups of the propanoic acid chain (in the 2.5-3.5 ppm region), and a broad singlet for the carboxylic acid proton (often >10 ppm).[7] The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR would show signals for the carboxyl carbon (~170-180 ppm), the aromatic carbons (120-150 ppm), and the two aliphatic carbons of the side chain (~30-40 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorptions for the S=O stretches of the sulfonyl group (around 1350 and 1160 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and a broad O-H stretch (2500-3300 cm⁻¹).
Safety and Handling
3-(4-(Chlorosulfonyl)phenyl)propanoic acid is classified as a hazardous substance and requires careful handling.
GHS Hazard Information
-
Pictogram: GHS05 (Corrosion)[1]
-
Signal Word: Danger[1]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection.[3][8][9]
-
Handling: Use only in a well-ventilated area or a fume hood.[8][9] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[3][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] The compound should be stored under an inert atmosphere.
-
First Aid (Eyes): In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][8]
-
First Aid (Skin): Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[3][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.[8][9]
References
- 1. 3-[4-(Chlorosulfonyl)phenyl]propanoic acid | C9H9ClO4S | CID 2757915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. PubChemLite - 3-(4-(chlorosulfonyl)phenyl)propanoic acid (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]
- 5. CHLOROPHYLL | 1406-65-1 [chemicalbook.com]
- 6. 3-(4-(Chlorosulfonyl)phenyl)propanoic acid | 63545-54-0 | Benchchem [benchchem.com]
- 7. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
